ethyl 6-acetylimino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 6-acetylimino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure
Mechanism of Action
Target of Action
Pyrrolo[2,3-d]pyrimidine derivatives have been reported to inhibit src family kinases (sfks) such as fyn, lyn, hck, and c-src . SFKs are involved in a broad spectrum of cellular processes, including cell growth, differentiation, survival, adhesion, and migration .
Mode of Action
It’s known that pyrrolo[2,3-d]pyrimidine derivatives can show subnanomolar enzymatic inhibition of their targets . They primarily inhibit the autoinhibited form of the receptor, contrasting the behavior of other inhibitors .
Biochemical Pathways
For instance, abnormal SFK signaling participates in the pathogenesis of many diseases including cancers, osteoporosis, inflammation-mediated bone loss, rheumatoid arthritis, Alzheimer’s and Parkinson’s disease .
Pharmacokinetics
One study reported that a pyrrolo[2,3-d]pyrimidine derivative had acceptable pharmacokinetic profiles with tmax of 04 h, t1/2 of 29 h, and oral bioavailability of 23% .
Result of Action
Pyrrolo[2,3-d]pyrimidine derivatives have been reported to decrease migration and invasion of cells, and also reduce expression of certain proteins .
Future Directions
The future directions in the research of these compounds involve the development of selective kinase inhibitors . There is great potential for targeting both the tumor and the tumor microenvironment with agents delivered via selective transport by folate receptors and the proton-coupled folate transporter .
Preparation Methods
The synthesis of ethyl 6-acetylimino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps, typically starting with the preparation of the triazatricyclo core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
Ethyl 6-acetylimino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
Ethyl 6-acetylimino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Ethyl 6-acetylimino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with other tricyclic compounds, such as:
Tricyclic antidepressants: These compounds share a similar core structure but differ in their functional groups and biological activities.
Triazine derivatives: These compounds have a triazine ring and are used in various applications, including herbicides and pharmaceuticals.
The uniqueness of this compound lies in its specific functional groups and the resulting properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 6-acetylimino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-3-32-24(31)19-15-18-21(26-20-11-7-8-13-27(20)23(18)30)28(22(19)25-16(2)29)14-12-17-9-5-4-6-10-17/h4-11,13,15H,3,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNKDAHXJDQJNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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